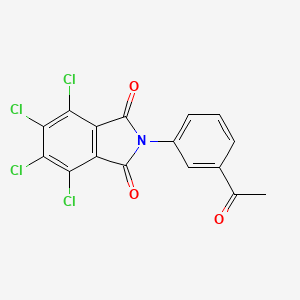

2-(3-Acetylphenyl)-4,5,6,7-tetrachloroisoindole-1,3-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound is a derivative of isoindole, which is a polycyclic aromatic organic compound . The name suggests it has an acetylphenyl group and four chlorine atoms attached to the isoindole ring, and a dione functional group (two carbonyl groups) on the isoindole ring .

Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of multiple functional groups and the polycyclic isoindole ring .Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, compounds with similar functional groups can undergo a variety of reactions. For example, the chlorine atoms might be substituted in a nucleophilic aromatic substitution reaction .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on the specific arrangement of its atoms and functional groups .Applications De Recherche Scientifique

Crystal Structure and Biological Activity

Dioxoisoindolines, including compounds like 2-(3-Acetylphenyl)-4,5,6,7-tetrachloroisoindole-1,3-dione, have been recognized for their broad biological activities. These compounds have been incorporated into various drug-like molecules, with phthalimide derivatives being identified as potent inhibitors of acetylcholinesterase (AChE). AChE plays a crucial role in the deterioration of the cholinergic system during Alzheimer’s disease development. Studies have shown that certain isoindoline-1,3-diones exhibit competitive inhibition on AChE and possess low acute toxicity, making them potential candidates for therapeutic use in neurodegenerative diseases (Andrade-Jorge et al., 2018).

Anticancer and Antimicrobial Properties

Research has also delved into the anticancer and antimicrobial potential of compounds with isoindole-1,3-dione structures. Novel derivatives have been synthesized and tested against various cancer cell lines and pathogenic microorganisms, showing promising results. Some compounds have exhibited significant anticancer activity, comparable to known drugs like 5-Fluorouracil, and have demonstrated antimicrobial effectiveness against certain strains. This highlights the potential of these compounds in developing new therapeutic agents for cancer and infectious diseases (Kocyigit et al., 2017).

Enzyme Inhibition for Therapeutic Applications

Beyond their anticancer and antimicrobial activities, these compounds have been explored for their enzyme inhibition capabilities, particularly against carbonic anhydrases and acetylcholinesterase. The inhibition of these enzymes is crucial for various therapeutic applications, including the treatment of glaucoma, neurological disorders, and certain types of edema. Studies have shown that specific isoindole-1,3-dione derivatives exhibit potent inhibition of human carbonic anhydrase I and II isoenzymes, suggesting their utility in treating related conditions (Kocyigit et al., 2019).

Mécanisme D'action

Target of Action

It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are involved in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

Indole derivatives are known to undergo electrophilic substitution due to excessive π-electrons delocalization . This allows them to interact with their targets and induce changes.

Biochemical Pathways

Indole derivatives are known to be involved in a wide range of biological activities, suggesting that they may affect multiple pathways . For instance, indole-3-acetic acid, a plant hormone, is produced by the degradation of tryptophan in higher plants .

Result of Action

Given the wide range of biological activities associated with indole derivatives, it is likely that this compound could have diverse effects at the molecular and cellular level .

Safety and Hazards

Propriétés

IUPAC Name |

2-(3-acetylphenyl)-4,5,6,7-tetrachloroisoindole-1,3-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H7Cl4NO3/c1-6(22)7-3-2-4-8(5-7)21-15(23)9-10(16(21)24)12(18)14(20)13(19)11(9)17/h2-5H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWJWIJIQMOOMPG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=CC=C1)N2C(=O)C3=C(C2=O)C(=C(C(=C3Cl)Cl)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H7Cl4NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(3-(4-(2,3-dimethylphenyl)piperazin-1-yl)-3-oxopropyl)-4-isobutylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B3008236.png)

![3-(2,4-difluorophenyl)-1-methyl-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)-1H-pyrazole-5-carboxamide](/img/structure/B3008237.png)

![2-(2,4-dichlorobenzyl)-5,6-dihydrobenzo[h]cinnolin-3(2H)-one](/img/structure/B3008239.png)

![7-(Benzo[d][1,3]dioxol-5-yl)-5-methyl-2-(m-tolyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B3008240.png)

![1-[(pyridin-4-yl)methyl]-1H-indole-2-carboxylic acid](/img/structure/B3008243.png)

![[3-(3,5-Difluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanol](/img/structure/B3008244.png)

![N-(2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B3008247.png)

![N-(7-methylbenzo[1,2-d:4,3-d']bis(thiazole)-2-yl)isoxazole-5-carboxamide](/img/structure/B3008248.png)

![N-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B3008257.png)